molecular formula C6H12N2O3S B13224010 2-Amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide

2-Amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide

Cat. No.: B13224010
M. Wt: 192.24 g/mol
InChI Key: WZJCXPKWIBFQLD-UHFFFAOYSA-N
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Description

2-Amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide is a chemical compound with the molecular formula C6H12N2O3S It is characterized by the presence of an amino group, a thiolane ring with a dioxo substitution, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide typically involves the reaction of 2-aminoacetamide with a thiolane derivative under controlled conditions. The reaction is carried out in the presence of a suitable oxidizing agent to introduce the dioxo functionality into the thiolane ring. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over reaction parameters. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen functionalities, while reduction can produce simpler thiolane derivatives.

Scientific Research Applications

2-Amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The dioxo-thiolane ring is believed to play a crucial role in these interactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide hydrochloride
  • N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(methylamino)acetamide hydrochloride
  • 2-Amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid

Uniqueness

2-Amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide is unique due to its specific combination of functional groups and the presence of the dioxo-thiolane ring. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties .

Properties

Molecular Formula

C6H12N2O3S

Molecular Weight

192.24 g/mol

IUPAC Name

2-amino-N-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C6H12N2O3S/c7-3-6(9)8-5-1-2-12(10,11)4-5/h5H,1-4,7H2,(H,8,9)

InChI Key

WZJCXPKWIBFQLD-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CN

Origin of Product

United States

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